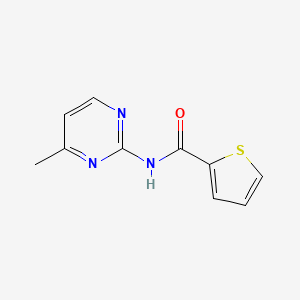

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide

Description

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C10H9N3OS/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) |

InChI Key |

SLVNVEBATPAMNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylpyrimidine-2-amine with thiophene-2-carboxylic acid. A common method includes the use of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . The reaction proceeds under mild conditions, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with bacterial enzymes. Molecular docking studies have shown that this compound can bind to the active site of β-lactamase enzymes, inhibiting their activity and thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom on the thiophene ring.

Uniqueness

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of the pyrimidine ring, which can engage in additional hydrogen bonding and π-π stacking interactions compared to its pyridine analogs. This can enhance its binding affinity and specificity towards certain biological targets.

Biological Activity

N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antibacterial and neuropharmacological research. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that this compound and its analogues exhibit significant antibacterial activity against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli. These strains are known for their resistance to multiple antibiotics, making the development of new antibacterial agents critical.

In Vitro Studies

In vitro assays have shown that various synthesized analogues of this compound (denoted as 4a through 4h ) possess varying degrees of antibacterial efficacy. The most notable findings include:

- Compounds 4a and 4c exhibited the highest levels of activity against ESBL-producing E. coli ST131 strains, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Molecular docking studies revealed that these compounds effectively bind to the active site of the beta-lactamase enzyme, which is responsible for antibiotic resistance in these bacterial strains. The binding energy values indicated a favorable interaction profile, suggesting potential as effective inhibitors .

Binding Mechanism

The binding interactions between the synthesized compounds and the beta-lactamase enzyme were characterized through molecular docking simulations. Key insights include:

| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Interaction Type |

|---|---|---|---|

| 4a | -8.5 | 0.5 | Hydrogen bonding |

| 4c | -8.3 | 0.7 | Hydrophobic |

These results indicate that both compounds stabilize their interactions through hydrogen bonds and π-interactions, which are crucial for their antibacterial efficacy .

Neuropharmacological Activity

Beyond its antibacterial properties, this compound has also been investigated for its neuropharmacological effects, particularly in relation to Alzheimer's disease.

Cholinesterase Inhibition

The compound has shown promising results in inhibiting cholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated that selected analogues effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| 4a | 85 | 80 |

| 4c | 78 | 75 |

These findings suggest that this compound may contribute to cognitive enhancement by increasing acetylcholine levels in the brain .

Case Studies and Future Directions

Several case studies have highlighted the potential of this compound as a lead compound for drug development:

- Antibacterial Development : The promising antibacterial profile against resistant E. coli strains positions this compound as a candidate for further development into a clinical antibiotic.

- Neuroprotective Applications : The inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases, warranting further exploration through animal models and clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.